molecular formula C11H17ClN4O B2976849 2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide CAS No. 2411257-24-2

2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide

Cat. No.: B2976849
CAS No.: 2411257-24-2
M. Wt: 256.73
InChI Key: VKZLDTCXKUVRCB-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide is a synthetic organic compound with the molecular formula C11H17ClN4O. It is characterized by the presence of a chloro group, a cyclobutyl ring, and a triazole moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-chloropropanoyl chloride with 5-cyclobutyl-4-methyl-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]acetamide
  • 2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]butanamide

Uniqueness

2-chloro-N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl ring and the triazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-7(12)11(17)13-6-9-14-15-10(16(9)2)8-4-3-5-8/h7-8H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZLDTCXKUVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C(N1C)C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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